Home > Products > Screening Compounds P16618 > methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate
methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate - 1797739-24-2

methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

Catalog Number: EVT-2942054
CAS Number: 1797739-24-2
Molecular Formula: C20H26N4O3
Molecular Weight: 370.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fenofibrate (1a)

Compound Description: Fenofibrate (1a) is a commercially available drug clinically proven to lower serum triglycerides. It functions as a PPARα agonist, but its activity and subtype selectivity are moderate. []

Relevance: While fenofibrate (1a) shares the PPARα agonist activity with the target compound "methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate", it lacks the distinct 1,2,4-triazole and piperidine ring system present in the target compound. The structural similarity lies in the presence of an aromatic ring system connected to a propionic acid derivative. Fenofibrate (1a) serves as a starting point for developing more potent and selective PPARα agonists, potentially with improved activity profiles compared to the target compound. []

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]propyl}phenoxy)propionic acid (2)

Compound Description: This compound is a potent and selective human PPARα receptor agonist, identified through drug discovery efforts seeking improved alternatives to fenofibrate. []

Relevance: 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]propyl}phenoxy)propionic acid (2) shares a significant structural resemblance with "methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate". Both possess a 1,2,4-triazole ring substituted with an alkyl chain and an aromatic ring system linked via an ether or ester linkage to a propionic acid derivative. The key difference lies in the presence of a piperidine ring in the target compound instead of a propyl chain in compound (2). This similarity highlights the potential of 1,2,4-triazole derivatives as potent PPARα agonists, with structural modifications influencing their selectivity and potency. []

LY518674

Compound Description: LY518674 is a potent and selective PPARα agonist that has demonstrated a significant ability to increase serum HDL-c levels, even surpassing the effects of known fibrate drugs. This increase is linked to the de novo synthesis of apoA-1, a key component of HDL-c. []

Relevance: While the provided literature doesn't explicitly disclose the structure of LY518674, its potent and selective PPARα agonist activity, along with its impact on HDL-c and apoA-1, indicates a potential structural relationship with "methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate". Investigating the structure of LY518674 could provide insights into structural motifs crucial for PPARα agonism and HDL-c elevation, potentially offering valuable information for optimizing the target compound's activity profile. []

Properties

CAS Number

1797739-24-2

Product Name

methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

IUPAC Name

methyl 4-[[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate

Molecular Formula

C20H26N4O3

Molecular Weight

370.453

InChI

InChI=1S/C20H26N4O3/c1-22-20(26)24(17-7-8-17)18(21-22)15-9-11-23(12-10-15)13-14-3-5-16(6-4-14)19(25)27-2/h3-6,15,17H,7-13H2,1-2H3

InChI Key

SZDNIDDIBNFCCC-UHFFFAOYSA-N

SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.